Sennoside C
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Overview
Description
Sennoside C: is a natural compound belonging to the class of anthraquinone glycosides . . Sennosides are known for their potent laxative and hemostatic properties.
Mechanism of Action
Target of Action
Sennoside C, like other sennosides, primarily targets the Potassium-transporting ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
Sennosides, including this compound, are metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction results in the stimulation of intestinal cells, producing contractions in the intestines, water influx to the intestines, and bowel movement .
Biochemical Pathways
This compound affects the shikimate and terpenoid biosynthetic pathways . These pathways involve enzymes such as isochorismate synthase, o-succinylbenzoate synthase, and OSB:CoA ligase (shikimate pathway), as well as naphthoyl CoA synthase, Isopentenyl diphosphate (IPP) isomerase (terpenoid pathway) . The downstream effects include the production of rheinanthrone, which subsequently influences the COX2 expression and PGE2 production .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of other sennosides. Sennosides are taken orally or via the rectum . They typically begin working in minutes when given by rectum and within twelve hours when given by mouth . .
Result of Action
The primary molecular and cellular effect of this compound’s action is the stimulation of intestinal cells, leading to increased bowel movement . This results in its primary use as a laxative. Additionally, it has been suggested that sennosides may have an impact on the balance of gut microbiota .
Action Environment
Environmental factors, particularly the presence of specific gut bacteria, play a crucial role in the action of this compound. These bacteria are responsible for metabolizing sennosides into their active form, rheinanthrone . Additionally, the presence of mycorrhizal fungi in the soil where the Senna plant grows can influence the accumulation of sennosides in the plant .
Biochemical Analysis
Biochemical Properties
Sennoside C plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial β-glucosidase in the gut, which hydrolyzes this compound into its active form, rhein anthrone. This active form then stimulates the colon’s mucosa, leading to increased peristalsis and bowel movements . Additionally, this compound has been shown to inhibit the activity of human immunodeficiency virus (HIV) reverse transcriptase, specifically the ribonuclease H (RNase H) activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In the colon, this compound induces the secretion of water and electrolytes into the lumen, which helps soften the stool and promote bowel movements. It also affects the expression of genes involved in inflammation and apoptosis, potentially leading to protective effects against certain gastrointestinal disorders . Moreover, this compound has been reported to regulate blood glucose levels and attenuate traits of type 2 diabetes mellitus and obesity by modulating gut microbiota composition .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. Upon hydrolysis by bacterial β-glucosidase, the active metabolite rhein anthrone is formed. Rhein anthrone binds to and activates specific receptors in the colon, leading to increased peristalsis and bowel movements. Additionally, this compound inhibits the activity of HIV reverse transcriptase by binding to the RNase H active site, thereby preventing the replication of the virus . This compound also modulates the expression of genes involved in inflammation and apoptosis, contributing to its protective effects on the gastrointestinal tract .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by various factors, including pH, temperature, and the presence of enzymes. In vitro studies have shown that this compound is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with chronic exposure leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively stimulates bowel movements without causing significant adverse effects. At high doses, this compound can lead to toxic effects, including dehydration, electrolyte imbalance, and renal lesions . In a 6-month study with rats, this compound was tolerated without specific toxic effects at doses up to 100 mg/kg . Chronic exposure to high doses may result in adverse effects on food consumption, body weight gain, and biochemical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the gastrointestinal tract. The hydrolysis of this compound by bacterial β-glucosidase leads to the formation of rhein anthrone, which is further metabolized by bacterial reductase . This metabolic pathway is crucial for the activation of this compound and its subsequent laxative effects. Additionally, this compound has been shown to modulate the composition of gut microbiota, which can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. In the colon, this compound is absorbed by enterocytes and transported to the site of action, where it exerts its laxative effects . The distribution of this compound within the body is influenced by factors such as pH, enzyme activity, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily in the colon, where it exerts its laxative effects. This compound is directed to specific compartments within the colonocytes through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its site of action and interacts with the appropriate receptors and enzymes. The localization of this compound within the colon is crucial for its effectiveness as a laxative .
Preparation Methods
Synthetic Routes::
- Sennoside C can be synthesized through various methods, including chemical transformations and glycosylation reactions.
- One common synthetic route involves the glycosylation of anthraquinone aglycones with glucose moieties. The specific aglycone structure determines the type of sennoside produced.
- Industrial production of sennosides typically involves extraction from Senna leaves.
- The leaves are harvested, dried, and processed to obtain the active compounds.
- Extraction methods include maceration, percolation, or Soxhlet extraction.
Chemical Reactions Analysis
Types of Reactions::
- Sennosides can undergo several reactions, including:
Oxidation: Oxidative cleavage of the anthraquinone ring.
Reduction: Reduction of the carbonyl groups.
Substitution: Substitution reactions at various positions.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
- Sennoside C reacts to form aglycone derivatives , such as rhein and emodin .
- These aglycones exhibit similar biological activities.
Scientific Research Applications
Chemistry::
- Sennosides serve as valuable tools for studying glycosylation reactions and carbohydrate chemistry.
- Researchers explore their reactivity and selectivity in glycosylation processes.
- Laxative Properties: Sennosides are widely used to treat constipation. They work by retaining water in the intestines, promoting bowel movement .
- Hemostatic Effects: Sennosides have demonstrated efficacy in controlling bleeding from the stomach and duodenum. They enhance platelet count and fibrinogen levels, shorten clotting times, and protect against gastric mucosal damage .
- Sennosides find applications in the pharmaceutical and herbal medicine industries.
- They are essential components of natural laxatives and herbal teas.
Comparison with Similar Compounds
- Sennosides are unique due to their dual properties: laxative and hemostatic.
- Similar compounds include other anthraquinone glycosides found in medicinal plants, such as aloe-emodin and rhein .
Properties
CAS No. |
37271-16-2 |
---|---|
Molecular Formula |
C42H40O19 |
Molecular Weight |
848.8 g/mol |
IUPAC Name |
4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26?,27?,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 |
InChI Key |
ZFWOUNNKSHIAFK-JZOSXXJUSA-N |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
Synonyms |
rel-(9R,9’R)-5,5’-Bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)-10,10’-dioxo[9,9’-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5’-bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)- |
Origin of Product |
United States |
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